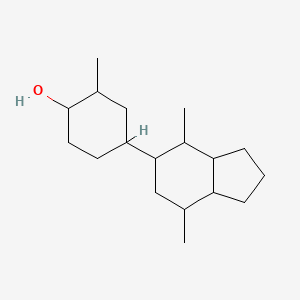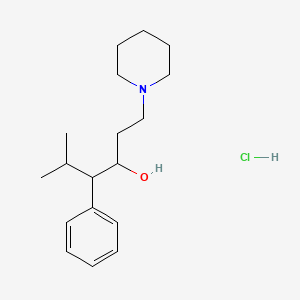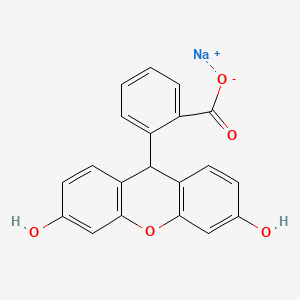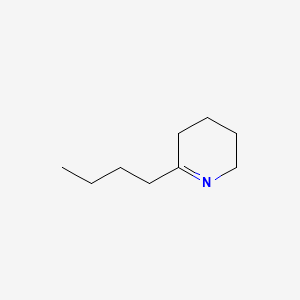
4-(2,6-Bis(4-chlorophenyl)-4-pyridyl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Bis(4-clorofenil)-4-piridil)-N,N-dimetil anilina es un compuesto orgánico complejo caracterizado por su estructura única, que incluye dos grupos 4-clorofenil unidos a un anillo piridil, y una parte de N,N-dimetil anilina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(2,6-Bis(4-clorofenil)-4-piridil)-N,N-dimetil anilina normalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye los siguientes pasos:
Formación del Anillo Piridil: El anillo piridil se puede sintetizar a través de una reacción de condensación que involucra 4-clorobenzaldehído y acetona en presencia de una base como el hidróxido de sodio.
Adición de Grupos Clorofenil: Los grupos 2,6-bis(4-clorofenil) se introducen mediante una reacción de alquilación de Friedel-Crafts usando 4-clorobenceno y un catalizador ácido de Lewis como el cloruro de aluminio.
Introducción de la Parte N,N-Dimetil Anilina: El paso final implica la reacción del compuesto intermedio con N,N-dimetil anilina en condiciones ácidas para formar el producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(2,6-Bis(4-clorofenil)-4-piridil)-N,N-dimetil anilina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de quinonas correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir el compuesto en sus formas reducidas.
Sustitución: Los grupos clorofenil pueden sufrir reacciones de sustitución nucleofílica, donde los átomos de cloro son reemplazados por otros nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o neutro.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Formas reducidas del compuesto original.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-(2,6-Bis(4-clorofenil)-4-piridil)-N,N-dimetil anilina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-(2,6-Bis(4-clorofenil)-4-piridil)-N,N-dimetil anilina involucra su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las dianas moleculares y vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 2,6-Bis(4-clorofenil)-3,5-dimetiltetrahidro-4H-piran-4-ona
- 3-Cloro-2,6-bis(4-clorofenil)-3-metilpiperidin-4-ona
Singularidad
4-(2,6-Bis(4-clorofenil)-4-piridil)-N,N-dimetil anilina es única debido a su combinación de un anillo piridil con dos grupos 4-clorofenil y una parte de N,N-dimetil anilina. Esta estructura única imparte propiedades químicas y biológicas específicas que la diferencian de otros compuestos similares.
Propiedades
Número CAS |
73910-97-1 |
|---|---|
Fórmula molecular |
C25H20Cl2N2 |
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
4-[2,6-bis(4-chlorophenyl)pyridin-4-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H20Cl2N2/c1-29(2)23-13-7-17(8-14-23)20-15-24(18-3-9-21(26)10-4-18)28-25(16-20)19-5-11-22(27)12-6-19/h3-16H,1-2H3 |
Clave InChI |
YDPVTJYRGIAUIY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


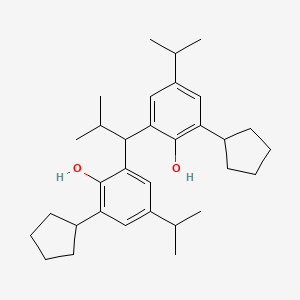
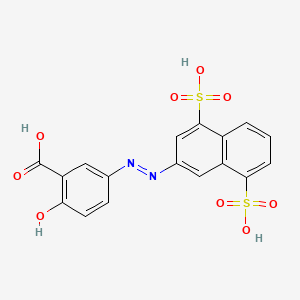
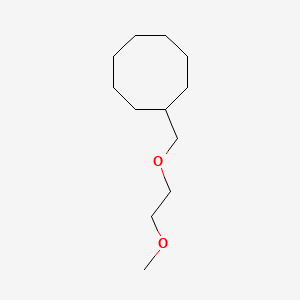

![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
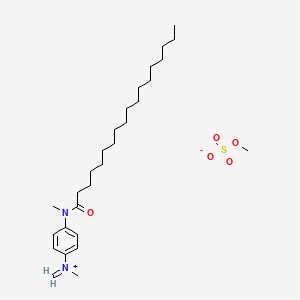
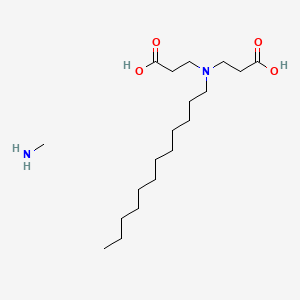
![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)
![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)
